molecular formula C8H7BrO2S B2492189 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid CAS No. 1780167-43-2

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid

Cat. No.: B2492189
CAS No.: 1780167-43-2
M. Wt: 247.11
InChI Key: MCVRPFJRNYGCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromine atom and a cyclopropyl group in the structure of this compound imparts unique chemical properties that make it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid typically involves the bromination of cyclopropylthiophene followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Thiophene oxides or sulfoxides.

    Reduction Products: Reduced thiophene derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorothiophene-3-carboxylic acid
  • 4-Bromo-3-methylthiophene-2-carboxylic acid
  • 5-Bromo-2-methylthiophene-3-carboxylic acid

Uniqueness

4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-5-cyclopropylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVRPFJRNYGCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(S2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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